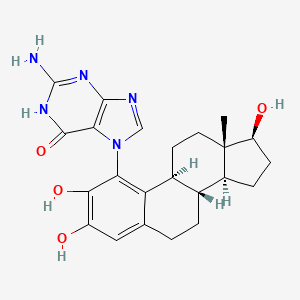

2-Hydroxy Estradiol 1-N7-Guanine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H27N5O4 |

|---|---|

Molecular Weight |

437.5 g/mol |

IUPAC Name |

2-amino-7-[(8R,9S,13S,14S,17S)-2,3,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-1-yl]-1H-purin-6-one |

InChI |

InChI=1S/C23H27N5O4/c1-23-7-6-12-11(13(23)4-5-15(23)30)3-2-10-8-14(29)19(31)17(16(10)12)28-9-25-20-18(28)21(32)27-22(24)26-20/h8-9,11-13,15,29-31H,2-7H2,1H3,(H3,24,26,27,32)/t11-,12+,13+,15+,23+/m1/s1 |

InChI Key |

JLCIVSIVQRNWKA-SKFSBMLDSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C(=C34)N5C=NC6=C5C(=O)NC(=N6)N)O)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C(=C34)N5C=NC6=C5C(=O)NC(=N6)N)O)O |

Origin of Product |

United States |

Formation Mechanisms of 2 Hydroxy Estradiol 1 N7 Guanine

Enzymatic Pathways Leading to 2-Hydroxyestradiol (B1664083) Quinone Formation

The initial step in the formation of 2-Hydroxy Estradiol (B170435) 1-N7-Guanine involves the enzymatic conversion of estradiol to 2-hydroxyestradiol, which is then oxidized to a highly reactive quinone.

Cytochrome P450 (CYP) Isoform Involvement in 2-Hydroxylation

The hydroxylation of estradiol at the C-2 position is a major metabolic pathway, primarily catalyzed by specific isoforms of the Cytochrome P450 (CYP) enzyme system. wikipedia.org This enzymatic reaction introduces a hydroxyl group onto the estradiol molecule, forming 2-hydroxyestradiol.

The 2-hydroxylation of estradiol is predominantly carried out by CYP1A2 in the liver, while CYP1A1 is the main enzyme responsible for this reaction in extrahepatic tissues. nih.gov Studies have shown that CYP1A2 has the highest activity for the 2-hydroxylation of both 17β-estradiol and estrone (B1671321). nih.govnih.gov Although CYP1A1 also contributes to 2-hydroxylation, its activity is generally lower than that of CYP1A2 for this specific metabolic pathway. nih.gov The function of CYP1A2 is significant as it is a major phase I enzyme, accounting for about 15% of the total P450 content in the liver, and is highly active in catalyzing 2-hydroxylations. nih.gov

Table 1: Key Cytochrome P450 Isoforms in Estradiol 2-Hydroxylation

| Enzyme | Primary Location | Role in 2-Hydroxylation |

|---|---|---|

| CYP1A1 | Extrahepatic tissues | Mediates 2-hydroxylation of estradiol. nih.gov |

| CYP1A2 | Liver | Major enzyme for 2-hydroxylation of estradiol. nih.govnih.gov |

| CYP3A4 | Liver and extrahepatic tissues | Contributes to the formation of 2-hydroxyestradiol. nih.govnih.gov |

Once 2-hydroxyestradiol is formed, it can be further oxidized to estradiol-2,3-quinone. This oxidation can be catalyzed by various oxidative enzymes, including peroxidases. nih.govnih.gov For instance, lactoperoxidase has been shown to activate 2-hydroxyestradiol, leading to the formation of DNA adducts, which implies the generation of the reactive quinone intermediate. capes.gov.br The resulting estradiol-2,3-quinone is a highly reactive molecule. nih.gov

Redox Cycling of 2-Hydroxyestradiol Catechols to Quinones

Catechol estrogens, such as 2-hydroxyestradiol, can undergo redox cycling. This process involves the oxidation of the catechol to a semiquinone and then to a quinone, which can then be reduced back to the semiquinone and catechol forms. nih.govnih.gov This cycling can generate reactive oxygen species (ROS). nih.govnih.gov While the 4-hydroxyestradiol (B23129) pathway is more strongly associated with significant ROS production and genotoxicity, the 2-hydroxyestradiol pathway is generally considered less harmful. nih.govoup.com The estradiol-2,3-quinone formed from 2-hydroxyestradiol is very unstable and has a short half-life. nih.govnih.gov

Adduct Formation via Electrophilic Attack on Guanine (B1146940)

The reactive estradiol-2,3-quinone can act as an electrophile and attack nucleophilic sites on DNA, such as the N7 position of guanine, leading to the formation of DNA adducts.

Proposed Reaction Mechanism of Estradiol-2,3-Quinone with N7-Guanine

The reaction of estradiol-2,3-quinone with guanine residues in DNA can lead to the formation of covalent adducts. While the reaction of estradiol-3,4-quinone (B1197220) with DNA predominantly forms depurinating adducts at the N7 position of guanine and the N3 position of adenine (B156593), the reactivity of estradiol-2,3-quinone is different. capes.gov.br Estradiol-2,3-quinone was previously thought to form mainly stable adducts. nih.gov However, studies have identified the formation of depurinating adducts with guanine, specifically 2-OHE(2)-6(alpha,beta)-N7Gua. nih.gov The formation of these adducts can destabilize the glycosidic bond, potentially leading to the creation of apurinic sites in the DNA, which can play a role in the initiation of cancer. nih.gov It is important to note that the levels of depurinating adducts formed from estradiol-2,3-quinone are much lower than those formed from estradiol-3,4-quinone. nih.govcapes.gov.br

Stereochemical Considerations in 2-Hydroxy Estradiol 1-N7-Guanine Formation

The reaction between estradiol-2,3-quinone and the N7 position of guanine results in the formation of stereoisomers. The adduct, specifically identified as 2-OHE2-6(α,β)-N7Gua, exists as two rotational conformers, or atropisomers (α and β). researchgate.net This stereoisomerism arises from hindered rotation around the newly formed single bond connecting the C-6 of the estrogen to the N7 of the guanine base.

While these isomers can be distinguished by techniques like NMR, their separation can be challenging due to this partially hindered rotation. The specific stereochemistry of the adducts formed can potentially influence their biological consequences, including the efficiency of DNA repair and the types of mutations that may arise from the resulting apurinic sites.

Influence of Cellular Environment and Co-factors on this compound Biogenesis

The formation of the 2-hydroxyestradiol-guanine adduct is not an isolated event but is heavily influenced by the complex cellular milieu, including the presence of cofactors and the activity of antioxidant systems.

Impact of Cofactors (e.g., NAD(P)H) on Quinone/Semiquinone States

The cellular concentration of cofactors such as nicotinamide (B372718) adenine dinucleotide (phosphate) (NAD(P)H) plays a pivotal role in modulating the levels of the reactive estradiol-2,3-quinone. The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) is a key protective enzyme that catalyzes the two-electron reduction of quinones back to their less reactive catechol forms. nih.govnih.govmdpi.com

This obligatory two-electron reduction by NQO1, which utilizes NADH or NADPH as electron donors, is a critical detoxification pathway. nih.govmdpi.com By converting estradiol-2,3-quinone back to 2-hydroxyestradiol, NQO1 effectively diverts the reactive quinone from interacting with DNA, thereby reducing the formation of guanine adducts. nih.gov This process bypasses the formation of the highly reactive semiquinone radical intermediate that can be generated through one-electron reduction pathways, which in turn can lead to the production of reactive oxygen species (ROS) through redox cycling. nih.govmdpi.com

The efficiency of this protective mechanism is dependent on both the cellular levels of NQO1 and the availability of the NAD(P)H cofactor. Polymorphisms in the NQO1 gene that result in reduced enzyme activity can lead to an imbalance in estrogen metabolism, favoring the accumulation of estrogen quinones and increasing the risk of DNA adduct formation. nih.gov

Role of Antioxidant Systems in Modulating 2-Hydroxyestradiol Quinone Availability

Beyond the specific action of NQO1, broader cellular antioxidant systems are crucial in controlling the levels of reactive estrogen quinones. These systems work to neutralize the oxidative stress that can promote quinone formation and the resulting DNA damage.

2-hydroxyestradiol itself has demonstrated potent antioxidant activity, capable of inhibiting iron-induced lipid peroxidation in rat liver microsomes. nih.gov This effect was observed to be greater than that of estradiol, particularly in systems where microsomal metabolism was active. nih.gov

The antioxidant defense system also includes enzymes such as glutathione-S-transferases (GSTs). GSTs catalyze the conjugation of glutathione (B108866) (GSH), a major intracellular antioxidant, to electrophilic compounds like estradiol-2,3-quinone. This conjugation reaction serves as another significant detoxification pathway, rendering the quinone inactive and facilitating its excretion from the cell. nih.gov

The table below summarizes the key enzymes and their roles in the formation and detoxification of 2-hydroxyestradiol quinone.

| Enzyme/System | Role | Impact on 2-OHE2-Guanine Adduct Formation |

| Cytochrome P450 (CYP1A1, CYP1A2, CYP3A4) | Catalyzes the 2-hydroxylation of estradiol to 2-hydroxyestradiol. | Increases (initiates the formation pathway) |

| Peroxidases/CYP Enzymes | Oxidize 2-hydroxyestradiol to the reactive estradiol-2,3-quinone. | Increases (generates the ultimate carcinogen) |

| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Reduces estradiol-2,3-quinone back to 2-hydroxyestradiol. | Decreases (detoxification pathway) |

| Glutathione-S-Transferases (GSTs) | Conjugate estradiol-2,3-quinone with glutathione. | Decreases (detoxification pathway) |

| General Antioxidant Systems (e.g., Vitamin C) | Can upregulate protective enzymes like NQO1 and scavenge reactive oxygen species. | Decreases (indirectly, by enhancing detoxification) |

Detection and Quantification Methodologies for 2 Hydroxy Estradiol 1 N7 Guanine

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of 2-Hydroxy Estradiol (B170435) 1-N7-Guanine, enabling its separation from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) for Adduct Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation of the 2-Hydroxy Estradiol 1-N7-Guanine adduct. nih.govacs.org In a typical application, HPLC is used to separate the adduct from other components in a sample, such as urine or DNA hydrolysates. nih.govnih.govresearchgate.net For instance, research has demonstrated the successful isolation of this adduct from human urine samples using HPLC. nih.govacs.orgresearchgate.net The isolation process is crucial for subsequent analysis and characterization. nih.gov In some studies, the adduct is derivatized before HPLC analysis to improve its properties for detection. nih.gov

A study focused on quantifying estradiol and its metabolites utilized a Poroshell 120 EC-C18 column (2.1 × 100 mm, 2.7 µm) at 50 °C. The mobile phase consisted of water with 0.1% formic acid and methanol (B129727), delivered at a flow rate of 0.5 mL/min. A gradient elution was employed, starting with 76% methanol and increasing to 100% over 8 minutes. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) offers enhanced resolution and sensitivity compared to traditional HPLC, making it a valuable tool for the analysis of estrogen-DNA adducts. While specific applications of UPLC for this compound are part of broader advanced analytical strategies, the principles of UPLC are highly relevant for improving the separation and detection of this and similar adducts. The use of smaller particle sizes in UPLC columns leads to higher efficiency and faster analysis times, which is advantageous when dealing with low-abundance analytes in complex biological samples.

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and precise quantification of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the structure of the this compound adduct. nih.govresearchgate.net This method involves multiple stages of mass analysis, where the precursor ion corresponding to the adduct is selected and then fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint, providing definitive structural information. nih.gov For example, the fragmentation of the protonated molecular ion of 4-hydroxyestradiol-N7-guanine ([M+H]⁺ = 438.5) has been shown to be consistent with its known structure. nih.gov

Stable Isotope Dilution Mass Spectrometry for Absolute Quantification

For accurate and precise quantification, stable isotope dilution mass spectrometry (IDMS) is considered the gold standard. nih.gov This method involves spiking the sample with a known amount of a stable isotope-labeled internal standard of the analyte, in this case, this compound. nih.govnih.gov Because the internal standard is chemically identical to the analyte but has a different mass, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. nih.gov By comparing the signal intensity of the native analyte to that of the internal standard, a highly accurate and reproducible quantification can be achieved, minimizing variations that can occur during sample preparation and analysis. nih.gov This approach has been successfully used to quantify endogenous levels of 4-OHE2-N7G in human urine. researchgate.net

| Analyte | Internal Standard | Application | Reference |

| 4-OHE₂-N⁷-guanine | Isotopically labeled 4-OHE₂-N⁷-guanine | Quantification in human urine | nih.gov |

| DNA adducts | Stable isotope labeled analogue (e.g. ¹⁵N, ¹³C, or D) | General DNA adduct analysis | nih.gov |

Fragmentation Patterns of this compound

The fragmentation pattern of this compound in tandem mass spectrometry provides crucial structural information. When the protonated molecular ion of 4-hydroxyestradiol-N7-guanine ([M+H]⁺ at m/z 438.4) is subjected to collision-induced dissociation, it yields a characteristic set of fragment ions. nih.gov One significant fragment observed is at m/z 168, which corresponds to the guanine (B1146940) moiety with an added oxygen atom, particularly in oxidized forms of the adduct. nih.govacs.org The fragmentation of the non-isotopically labeled adduct has been shown to be consistent with previously reported data. nih.gov The analysis of these fragmentation patterns is essential for the unambiguous identification of the adduct in biological samples. nih.gov

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Corresponding Moiety | Reference |

| 438.4 | Not specified in detail | 4-OHE₂-N⁷-guanine | nih.gov |

| Not specified | 168 | Oxidized guanine | nih.govacs.org |

Radiochemical Detection Methods

Radiochemical methods, particularly the ³²P-postlabeling assay, are renowned for their exceptional sensitivity in detecting DNA adducts, even at very low concentrations. These techniques rely on the introduction of a radioactive isotope to label the adducts, which are then separated and quantified based on their radioactive decay.

The ³²P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts formed by carcinogens and other genotoxic agents. nih.govnih.gov The general procedure involves several key steps:

DNA Digestion: The DNA isolated from tissues or cells is enzymatically hydrolyzed into its constituent deoxynucleoside 3'-monophosphates.

Adduct Enrichment: The adducted nucleotides are often enriched from the bulk of normal, unmodified nucleotides. This step is crucial for enhancing the sensitivity of the assay.

Radiolabeling: The enriched adducts are then labeled at the 5'-hydroxyl group by the transfer of a ³²P-phosphate group from [γ-³²P]ATP. This reaction is catalyzed by T4 polynucleotide kinase.

Chromatographic Separation: The ³²P-labeled adducts are separated from the excess [γ-³²P]ATP and other reaction components using chromatographic techniques, most commonly thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.gov

Detection and Quantification: The separated, radiolabeled adducts are detected and quantified by measuring their radioactivity, typically through autoradiography or scintillation counting.

This assay is capable of detecting a wide variety of DNA adducts from different classes of chemical carcinogens. nih.gov

The ³²P-postlabeling assay is characterized by its remarkable sensitivity, with the ability to detect as few as one adduct in 10⁹ to 10¹⁰ normal nucleotides. nih.govnih.gov This high sensitivity makes it suitable for monitoring human exposure to environmental carcinogens and for in vitro genotoxicity studies.

However, the specificity and recovery of the assay can be influenced by the chemical nature of the adduct. For N7-substituted guanine adducts, such as this compound, several factors must be considered:

Adduct Stability: N7-guanine adducts can be chemically unstable, which may pose challenges for their quantification by ³²P-postlabeling. nih.gov

Table 1: Illustrative Recovery and Labeling Efficiency in ³²P-Postlabeling for N7-Guanine Adducts

| Adduct Type | Labeling Efficiency (%) | Total Recovery (%) | Reference |

|---|---|---|---|

| 7-Guanine Adduct of Allyl Glycidyl Ether | 40-45 | 9-12 | sigmaaldrich.com |

| β-isomers of 7-Alkylguanines (from Styrene Oxide) | 14 (for the pair) | Not Reported | nih.gov |

Data in this table is for illustrative purposes based on other N7-guanine adducts and may not be directly representative of this compound.

Genotoxicity and Mutagenic Potential of 2 Hydroxy Estradiol 1 N7 Guanine

Mutational Spectra Induced by 2-Hydroxy Estradiol (B170435) 1-N7-Guanine

Analysis of Point Mutations (e.g., G→T transversions)

The formation of DNA adducts by estrogen metabolites is a critical step in their mechanism of genotoxicity. nih.gov The 2-Hydroxy Estradiol 1-N7-Guanine adduct is formed when a reactive quinone metabolite of 2-hydroxyestradiol (B1664083) covalently binds to the N7 position of a guanine (B1146940) base in DNA. nih.gov While N7-guanine adducts are often chemically unstable and can be removed from DNA, their presence can lead to mutations if not properly repaired before DNA replication. nih.govnih.gov

One of the significant mutagenic consequences associated with such adducts is the generation of apurinic (AP) sites. pnas.org The bond between the adducted guanine and the DNA backbone can be labile, leading to the spontaneous loss of the entire adducted base, a process called depurination. nih.gov These resulting AP sites are non-instructional and can cause DNA polymerase to stall or insert an incorrect base opposite the lesion during replication. A common outcome of this error-prone bypass is the incorporation of adenine (B156593) (A), which, after another round of replication, results in a G→T transversion.

While adducts derived from 4-hydroxyestradiol (B23129) are considered more mutagenic due to their higher rate of depurination, adducts from 2-hydroxyestradiol, such as this compound, are generally more stable. nih.govnih.gov However, their potential to induce point mutations, though possibly at a lower frequency, remains a component of their genotoxic profile.

Table 1: Mutational Signature Associated with Estrogen-DNA Adducts

| Type of Mutation | Associated Mechanism | Frequency |

|---|---|---|

| G→T Transversion | Error-prone repair of apurinic sites | Frequently Observed |

| G→A Transition | Mispairing with other bases | Less Frequent |

| A→G Transition | Formation of adenine adducts and subsequent mispairing | Observed |

This table represents a generalized summary of mutations linked to catechol estrogen-DNA adducts. Specific frequencies can vary based on the adduct, experimental system, and cellular repair capacity.

Role in DNA Strand Breaks and Chromosomal Aberrations

The presence of this compound and other estrogen-DNA adducts can lead to more severe forms of DNA damage, including strand breaks and chromosomal aberrations. nih.govmdpi.com These effects can arise through several mechanisms.

Firstly, the process of base excision repair (BER), which is responsible for removing damaged bases like those found in adducts, involves the creation of single-strand breaks as repair intermediates. nih.gov If the repair process is overwhelmed or inefficient, these single-strand breaks can persist and be converted into more hazardous double-strand breaks, particularly if encountered by a replication fork. nih.gov

Secondly, the metabolic redox cycling of catechol estrogens, including 2-hydroxyestradiol, can generate reactive oxygen species (ROS). nih.govnih.gov These ROS can induce oxidative DNA damage, including the formation of 8-oxo-guanine and direct single-strand breaks in the DNA backbone. nih.govnih.gov Studies have demonstrated that 2-hydroxyestradiol can cause DNA strand breaks, and this damage is often mediated by the generation of hydroxyl radicals. nih.gov

Persistent DNA double-strand breaks are a primary cause of chromosomal aberrations. nih.govfrontiersin.org If not repaired correctly, these breaks can lead to deletions, inversions, and translocations of chromosomal segments. frontiersin.org Chronic exposure to genotoxic agents like estrogen metabolites can therefore contribute to genomic instability, a hallmark of cancer. nih.govmdpi.com Estradiol and its metabolites have been shown to induce both numerical and structural chromosomal aberrations in various cell culture systems. nih.govresearchgate.net

Table 2: Types of DNA Damage and Chromosomal Aberrations Linked to Estrogen Metabolites

| Type of Damage | Mechanism | Consequence |

|---|---|---|

| Single-Strand Breaks (SSB) | Base Excision Repair Intermediates, Reactive Oxygen Species | Can be repaired or converted to DSBs |

| Double-Strand Breaks (DSB) | Replication encountering SSBs, direct oxidative damage | Can lead to chromosomal aberrations, apoptosis |

| Chromatid Breaks | Unrepaired DSBs in a replicated chromosome | Loss of genetic material |

| Aneuploidy | Incorrect chromosome segregation | Abnormal number of chromosomes |

This table summarizes the progression from initial DNA lesions to chromosomal-level damage associated with estrogen genotoxicity.

Association with Cellular Transformation in In Vitro Models

The accumulation of genetic damage, including point mutations and chromosomal instability caused by adducts like this compound, can drive the process of cellular transformation. nih.gov This process involves a normal cell acquiring the characteristics of a cancer cell, such as uncontrolled proliferation and the ability to form tumors. nih.gov

In vitro studies using mammalian cell lines are a critical tool for assessing the carcinogenic potential of chemical compounds. In these assays, cells are exposed to the substance , and markers of transformation are subsequently measured. Key indicators include:

Anchorage-independent growth: Transformed cells can proliferate without being attached to a solid surface, often forming colonies in soft agar.

Foci formation: Cancerous cells lose contact inhibition and pile up on top of each other, forming dense clusters known as foci.

Treatment of certain non-cancerous cell lines, such as the human breast epithelial cell line MCF-10F, with estrogen metabolites has been shown to induce malignant transformation. nih.gov This transformation is consistent with the hypothesis that the genotoxic effects of these metabolites, initiated by the formation of DNA adducts, are a critical step in estrogen-induced carcinogenesis. nih.govnih.gov The ability of estrogen metabolites to induce cell transformation in vitro provides a mechanistic link between the initial molecular event of DNA adduct formation and the development of a cancerous phenotype.

Table 3: Representative Data from an In Vitro Cellular Transformation Assay

| Treatment Group | Phenotypic Marker | Observation | Implication |

|---|---|---|---|

| Control (Vehicle) | Anchorage-Independent Growth | Low to negligible colony formation | Normal cell phenotype |

| Estrogen Metabolite | Anchorage-Independent Growth | Significant increase in colony formation | Acquisition of a transformed phenotype |

| Control (Vehicle) | Foci Formation | Monolayer with contact inhibition | Normal cell growth control |

| Estrogen Metabolite | Foci Formation | Presence of multi-layered foci | Loss of contact inhibition, uncontrolled growth |

This table illustrates typical outcomes in an in vitro experiment designed to assess the transforming potential of carcinogenic agents.

Cellular and Molecular Responses to 2 Hydroxy Estradiol 1 N7 Guanine Adduct Formation

Activation of DNA Damage Response Pathways

The presence of 2-Hydroxy Estradiol (B170435) 1-N7-Guanine adducts in the genome is recognized by the cell's sophisticated DNA damage response (DDR) system. This intricate network of proteins acts as a sentinel, detecting the lesion and initiating a signaling cascade to coordinate cell cycle arrest and DNA repair.

Cell Cycle Checkpoint Activation in Response to Adducts

Upon detection of DNA adducts like 2-Hydroxy Estradiol 1-N7-Guanine, the cell cycle is halted at specific checkpoints. This pause provides a crucial window of opportunity for the cell to either repair the damage or, if the damage is too extensive, to initiate pathways leading to its own demise. The activation of these checkpoints prevents the replication of damaged DNA, which could otherwise lead to the propagation of mutations. Key proteins involved in this process include ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-Related Protein), which are central kinases in the DDR pathway. nih.gov While the direct interaction of this compound with these specific checkpoint kinases is an area of ongoing research, the general principle of DNA adduct-induced cell cycle arrest is a well-established cellular defense mechanism.

Induction of DNA Repair Genes and Enzymes

The formation of this compound adducts, which are a type of depurinating adduct, leads to the creation of apurinic (AP) sites in the DNA. nih.govnih.gov These AP sites are recognized and targeted by the base excision repair (BER) pathway. The cell responds by upregulating the expression of genes and enzymes involved in this repair process. This includes DNA glycosylases that recognize and remove the damaged base, AP endonucleases that cleave the DNA backbone at the AP site, DNA polymerases that insert the correct nucleotide, and DNA ligases that seal the remaining nick. The efficient removal of these adducts and repair of the resulting AP sites is critical to prevent the introduction of mutations during subsequent DNA replication. pnas.org

Cellular Fate Post-Adduct Formation

The ability of a cell to successfully repair the DNA damage caused by this compound adducts largely determines its fate. If the repair mechanisms are overwhelmed or unable to correct the lesions, the cell may undergo apoptosis or enter a state of senescence.

Senescence as a Response Mechanism

In some instances, instead of undergoing apoptosis, cells with persistent DNA damage may enter a state of cellular senescence. Senescence is a form of permanent cell cycle arrest, effectively preventing the proliferation of damaged cells. Research has indicated that estradiol and its metabolites, including those that form DNA adducts, can induce senescence in certain cell types, such as hypothalamic astrocytes. nih.gov This response is characterized by changes in cell morphology and the expression of senescence-associated markers. While senescence can act as a tumor-suppressive mechanism by halting the growth of potentially cancerous cells, the accumulation of senescent cells can also contribute to aging and age-related pathologies.

Interactions with Intracellular Signaling Pathways

The formation of this compound adducts and the subsequent activation of the DNA damage response can have far-reaching effects on various intracellular signaling pathways. The DDR network does not operate in isolation but is intricately connected with pathways that regulate cell growth, proliferation, and survival.

For instance, the parent compound, 17β-estradiol (E2), and its receptors (ERs) are known to interact with multiple signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival. nih.gov The presence of DNA damage can modulate these pathways. For example, DNA damage can lead to the activation of p53, a key tumor suppressor protein, which can in turn influence the activity of these signaling cascades. Furthermore, estrogen signaling itself has been shown to modulate the DDR. nih.govmdpi.com This complex interplay between estrogen metabolism, DNA adduct formation, the DDR, and other intracellular signaling networks ultimately dictates the cellular response to this specific form of genotoxic stress.

Modulation of Stress-Activated Protein Kinase Pathways

The formation of the 2-OHE₁-1(N7)-Gua adduct is a direct physical insult to the integrity of the genome. This adduct is formed when catechol estrogen quinones, electrophilic metabolites of estrogens, react with the N7 position of guanine (B1146940) in DNA. nih.govresearchgate.net This reaction destabilizes the glycosidic bond, leading to the spontaneous detachment of the adducted base, a process known as depurination. nih.govnih.gov The resulting apurinic (AP) site is a non-instructional and mutagenic lesion that can stall DNA replication and transcription, thereby initiating a cellular stress response. nih.gov

The presence of DNA damage, such as that caused by estrogen adducts, is a well-established trigger for the activation of stress-activated protein kinase (SAPK) pathways. nih.gov These pathways function as critical sensors and transducers of genotoxic stress. Research has shown that estrogen metabolites, in conjunction with stress hormones, can activate key DNA damage sensor kinases like Ataxia telangiectasia mutated (ATM). nih.gov The activation of ATM initiates a signaling cascade that involves downstream kinases, which in turn phosphorylate a host of effector proteins to orchestrate a coordinated cellular response, including cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.

The cellular response to the 2-OHE₁-1(N7)-Gua adduct is therefore intrinsically linked to the activation of these SAPK pathways. The cell recognizes the apurinic site left by the depurinating adduct as a critical threat, leading to the recruitment of repair machinery and the activation of signaling cascades designed to mitigate the damage. This modulation of SAPK pathways is a fundamental survival response to the genotoxic event of adduct formation.

Table 1: Key Pathways and Proteins in Response to Estrogen Adduct Formation

| Category | Component | Function in Response to Adduct Formation | Citation |

| Adduct Formation | 2-Hydroxy Estradiol (2-OHE₁) | Precursor metabolite that is oxidized to a reactive quinone. | nih.gov |

| Catechol Estrogen Quinone | The electrophilic species that reacts with DNA. | researchgate.net | |

| 2-OHE₁-1(N7)-Guanine | The resulting depurinating DNA adduct that creates an apurinic site. | nih.govnih.gov | |

| Stress Response | DNA Damage | The primary trigger for cellular stress, caused by the apurinic site. | nih.gov |

| ATM Kinase | A primary sensor of DNA double-strand breaks and other lesions; activated by estrogen metabolite damage. | nih.gov | |

| SAPK/MAPK Pathways | Broad signaling cascades (including p38, JNK) that transduce stress signals to elicit cellular responses. | biochemia-medica.comnih.gov |

Cross-talk with Hormonal Signaling Pathways

The cellular impact of 2-OHE₁-1(N7)-Gua extends beyond the direct activation of DNA damage responses; it also involves significant cross-talk with hormonal signaling pathways, primarily the estrogen receptor (ER) signaling axis. This interplay is multifaceted, occurring at both the metabolic and signal transduction levels.

Estrogens like 17β-estradiol exert their physiological effects largely through binding to estrogen receptors (ERα and ERβ), which act as ligand-activated transcription factors to regulate gene expression. biochemia-medica.comnih.govresearchgate.net This is the canonical genomic signaling pathway. However, estrogens are also metabolized through various pathways, including the formation of hydroxylated catechols. An imbalance in estrogen metabolism, favoring the creation of catechol estrogen quinones over protective pathways, leads to an increase in the formation of depurinating DNA adducts. researchgate.net Therefore, the very process that generates the 2-OHE₁-1(N7)-Gua adduct represents a diversion of estrogen from its normal signaling function to a genotoxic outcome.

The cross-talk becomes more direct at the signaling level. Estrogen can induce rapid, non-genomic effects by activating membrane-associated ERs, which in turn trigger intracellular kinase cascades, including the MAPK/ERK pathway. nih.govnih.gov This establishes a baseline of kinase activity in estrogen-responsive cells. When a 2-OHE₁-1(N7)-Gua adduct forms and activates DNA damage-dependent SAPKs, these two sets of kinase cascades can converge.

This convergence allows for complex regulatory feedback. For example, kinases activated by growth factor pathways are known to phosphorylate and modulate the activity of the estrogen receptor, sometimes even in the absence of its estrogen ligand. biochemia-medica.comnih.gov Similarly, the stress-activated kinases triggered by the DNA damage from the adduct can phosphorylate a wide array of cellular proteins, which may include the estrogen receptor itself or its crucial co-activators. This phosphorylation can alter the receptor's stability, localization, and ability to regulate gene transcription, thereby fundamentally modifying the cell's response to normal hormonal stimuli. The presence of adducts can thus reprogram the cell's transcriptional output in response to estrogen, creating a cellular environment where the outcomes of DNA damage signaling and hormonal signaling are inextricably linked. nih.govmdpi.com

Table 2: Mechanisms of Cross-Talk between Adduct Formation and Estrogen Signaling

| Mechanism | Description | Key Molecules | Citation |

| Metabolic Diversion | Estrogen metabolism is shunted towards the formation of genotoxic catechol quinones instead of inactive conjugates, reducing the pool available for normal signaling. | CYP1B1, COMT, NQO1 | researchgate.net |

| Signal Convergence | Stress-activated kinases (from DNA damage) and growth-related kinases (from non-genomic ER signaling) are simultaneously active and can phosphorylate overlapping substrates. | ATM, MAPK/ERK, ERα | nih.govnih.gov |

| Receptor Modulation | Stress-activated kinases may directly or indirectly phosphorylate the estrogen receptor or its co-activators, altering its transcriptional activity and response to hormonal signals. | Estrogen Receptor (ERα, ERβ), Co-activators | biochemia-medica.commdpi.com |

| Transcriptional Reprogramming | The combined inputs from DNA damage and hormonal pathways result in an altered gene expression profile compared to either stimulus alone. | ER-target genes, DNA repair genes | nih.gov |

Dna Repair Pathways and 2 Hydroxy Estradiol 1 N7 Guanine

Base Excision Repair (BER) Mechanism for N7-Guanine Adducts

Base Excision Repair (BER) is a crucial cellular defense mechanism that targets small, non-helix-distorting base lesions, including those caused by alkylation and oxidation. nih.govnih.gov The repair of N7-guanine adducts, like 2-Hydroxy Estradiol (B170435) 1-N7-Guanine, is primarily initiated through this pathway. researchgate.net The process is a multi-step enzymatic cascade that ensures the precise removal of the damaged base and restoration of the original DNA sequence. nih.gov

Glycosylase Recognition and Excision of Adducts

The initial and most critical step in BER is the recognition and removal of the damaged base by a DNA glycosylase. wikipedia.orgyoutube.com These enzymes scan the DNA for specific types of damage. In the case of N7-substituted guanine (B1146940) adducts, a specialized group of glycosylases is responsible for identifying the lesion. nih.gov

The process involves the enzyme flipping the damaged base out of the DNA double helix and into its active site. ebi.ac.uk This "base-flipping" mechanism allows the enzyme to access the damaged base and cleave the N-glycosidic bond that links the guanine to the deoxyribose sugar backbone. wikipedia.org This action releases the damaged base, in this case, 2-Hydroxy Estradiol 1-N7-Guanine, and leaves behind an apurinic/apyrimidinic (AP) site, also known as an abasic site. youtube.com

AP Endonuclease Activity and Subsequent Repair Steps

Following the creation of an AP site by the DNA glycosylase, the next enzyme in the BER pathway, AP endonuclease 1 (APE1), takes over. wikipedia.org APE1 is the major AP endonuclease in human cells, accounting for over 95% of this activity. wikipedia.org It recognizes the AP site and cleaves the phosphodiester backbone immediately 5' to the baseless site. oup.com This incision creates a nick in the DNA strand, resulting in a 3'-hydroxyl (OH) group and a 5'-deoxyribosephosphate (dRP) residue. oup.com

This nick serves as a signal for the subsequent steps in the repair process. numberanalytics.com DNA polymerase β (Pol β) is then recruited to the site. Pol β has two main functions: it removes the 5'-dRP residue and then fills the gap by synthesizing a new, correct nucleotide, using the opposite strand as a template. Finally, the nick in the DNA backbone is sealed by DNA ligase, completing the repair process and restoring the integrity of the DNA molecule. youtube.comyoutube.com The coordination between these enzymes is crucial for the efficient and accurate repair of the DNA lesion. nih.gov

Nucleotide Excision Repair (NER) Considerations for Bulky Adducts

While Base Excision Repair is the primary pathway for non-bulky adducts, Nucleotide Excision Repair (NER) is a more versatile mechanism responsible for removing a wide range of DNA lesions, particularly those that are bulky and distort the DNA helix. nih.govnih.gov These bulky adducts can be caused by environmental mutagens like polycyclic aromatic hydrocarbons or by UV radiation. nih.govyoutube.com

The relevance of NER to the repair of this compound is a subject of consideration. Although estrogen adducts are not always considered "bulky" in the same way as adducts from large environmental carcinogens, they can cause significant structural distortions in the DNA. The NER pathway recognizes such distortions. nih.gov If the 2-Hydroxy Estradiol adduct causes a sufficient distortion of the DNA double helix, it could potentially be recognized and repaired by the NER machinery. nih.gov The efficiency of NER is influenced by a balance between the stabilizing and destabilizing interactions of the adduct with the DNA helix. nih.gov Some studies have shown that NER can be inefficient at recognizing certain types of bulky lesions. plos.org

The NER process involves the recognition of the lesion, followed by the excision of a short, single-stranded DNA segment containing the adduct. youtube.com This is followed by DNA synthesis to fill the gap and ligation to seal the strand. youtube.com In eukaryotes, this is a complex process involving numerous proteins. youtube.com

Role of Specific DNA Glycosylases (e.g., N-methylpurine-DNA glycosylase (AAG/MPG))

The key enzyme initiating the BER pathway for this compound is a DNA glycosylase. The N-methylpurine-DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG), is a primary candidate for this role. ebi.ac.ukwikipedia.org MPG is a monofunctional glycosylase that recognizes and excises a broad range of damaged purines, including alkylated bases like 7-methylguanine. wikipedia.orgnih.gov

MPG initiates BER by hydrolyzing the N-glycosidic bond of the damaged purine (B94841), releasing it from the DNA backbone. genecards.org This enzyme is crucial for repairing DNA damage caused by alkylating agents. nih.gov Studies have shown that estrogen receptor α can interact directly with MPG, potentially enhancing the efficiency of BER. nih.gov This suggests a coordinated response where the presence of estrogen can upregulate the repair of the very damage it can cause.

It's important to note that while MPG has a broad substrate range, it can also bind to certain lesions without being able to repair them, which could potentially inhibit the action of other repair enzymes. nih.gov

| Enzyme | Gene | Function in Repair of N7-Guanine Adducts | Pathway |

| N-methylpurine-DNA glycosylase | MPG | Recognizes and excises the N7-guanine adduct. wikipedia.orggenecards.org | Base Excision Repair |

| AP Endonuclease 1 | APEX1 | Cleaves the DNA backbone at the resulting abasic site. wikipedia.orgoup.com | Base Excision Repair |

| DNA Polymerase β | POLB | Fills the gap with the correct nucleotide. | Base Excision Repair |

| DNA Ligase | LIG1, LIG3 | Seals the nick in the DNA backbone. | Base Excision Repair |

Efficiency and Fidelity of Repair Mechanisms for this compound

The efficiency and fidelity of the repair of this compound are critical in preventing the accumulation of mutations that can lead to cancer. The Base Excision Repair pathway is generally considered to be a high-fidelity process.

Factors Influencing Repair Efficiency

Several factors can influence the efficiency of the repair of estrogen-DNA adducts:

Adduct Stability and Structure: The chemical stability of the N7-guanine adduct itself can influence its repair. Unstable adducts may depurinate spontaneously before they can be repaired, leading to the formation of an abasic site that is also a substrate for BER. nih.gov

Enzyme Expression and Activity: The cellular levels and activity of the key repair enzymes, such as MPG and APE1, are crucial. nih.gov Higher levels of these enzymes would be expected to lead to more efficient repair.

Genetic Polymorphisms: Single nucleotide polymorphisms (SNPs) in DNA repair genes, such as APEX1, can affect the efficiency of the repair process and may influence an individual's susceptibility to cancer. researchgate.net

Hormonal Regulation: Estrogen itself can influence the expression of DNA repair genes. nih.govmdpi.com Estrogen has been shown to increase the levels of several DNA repair proteins, potentially as a protective feedback mechanism. mdpi.com

Cellular Context: The efficiency of DNA repair can vary between different cell types and tissues. nih.gov The rate of cell division also plays a role, as adducts in rapidly dividing cells may have less time to be repaired before DNA replication. nih.gov

Presence of Other DNA Lesions: The presence of clustered DNA lesions can complicate the repair process and may affect the efficiency of both BER and NER. plos.org

Consequences of Inefficient or Error-Prone Repair

The failure to properly repair DNA lesions such as this compound (2-OHE₁-1-N7-Gua) can lead to significant and deleterious cellular outcomes. When DNA repair pathways are inefficient, overwhelmed, or error-prone, the original genetic code is not faithfully restored, resulting in mutations and genomic instability that can contribute to the initiation of carcinogenesis. researchgate.netoup.com

The primary consequence of the 2-OHE₁-1-N7-Gua adduct is its chemical instability, which leads to the spontaneous cleavage of the glycosidic bond connecting the adducted guanine base to the deoxyribose sugar of the DNA backbone. This process, known as depurination, results in the formation of a non-instructive abasic (apurinic or AP) site, leaving a gap in the genetic sequence. nih.govnih.gov While the Base Excision Repair (BER) pathway is the main cellular defense for correcting such lesions, errors can occur. researchgate.net

If these apurinic sites are not repaired efficiently, they can lead to mutations during DNA replication. nih.govnih.gov When the replication machinery encounters an AP site, a specialized, low-fidelity DNA polymerase may be recruited to perform translesion synthesis (TLS), inserting a nucleotide opposite the blank site. This process is inherently error-prone. Studies on depurinated DNA resulting from estrogen treatment have demonstrated the induction of specific mutations, most notably A:T to G:C transversions. nih.govnih.govoup.com

While the 2-hydroxylation pathway for estrogen metabolism is often considered less carcinogenic than the 4-hydroxylation pathway, adducts derived from 2-hydroxyestrogens are nonetheless mutagenic. oup.comnih.gov Research into the mutagenic properties of closely related stable 2-hydroxyestrogen-guanine adducts in mammalian cells reveals their capacity to generate specific point mutations. For instance, when a 2-hydroxyestradiol-derived guanine adduct was placed in a specific site in a DNA vector and introduced into simian kidney (COS-7) cells, it primarily induced G → T transversions. acs.org The frequency of these mutations varied depending on the specific estrogen from which the adduct was derived. acs.org

A study exploring the mutagenic potential of various 2-hydroxyestrogen-N²-dG adducts provided the following findings:

| 2-Hydroxyestrogen Adduct | Primary Mutation Type | Mutation Frequency (%) | Reference |

|---|---|---|---|

| 2-OHE₂-N²-dG (from 2-Hydroxyestradiol) | G → T | 18.2% | acs.org |

| 2-OHE₁-N²-dG (from 2-Hydroxyestrone) | G → T | 4.4% | acs.org |

| 2-OHE₃-N²-dG (from 2-Hydroxyestriol) | G → T | 1.3% | acs.org |

This table summarizes the mutagenic outcomes of stable 2-hydroxyestrogen-guanine adducts in mammalian cells. The data shows that the adduct derived from 2-hydroxyestradiol (B1664083) is the most mutagenic of the three tested, inducing G → T transversions in 18.2% of cases. acs.org

The preferential incorporation of an incorrect base opposite the lesion is a hallmark of error-prone repair. vanderbilt.edunih.gov The accumulation of such mutations, particularly G → T transversions, within critical genes such as tumor suppressors or oncogenes, can disrupt normal cellular function, drive uncontrolled cell proliferation, and ultimately contribute to the development of cancer. nih.govnih.gov Therefore, the inefficient or error-prone repair of the 2-OHE₁-1-N7-Gua adduct and similar lesions represents a critical mechanism by which estrogen metabolites can exert genotoxic effects.

In Vitro Research Models and Experimental Approaches

Cell Culture Systems for Studying Adduct Formation and Effects

Various cell culture systems are employed to model the formation of the 2-OHE₂-1-N7Gua adduct and to study its role in the initiation of cancer. These systems allow for the manipulation of cellular environments and the detailed analysis of metabolic pathways and their consequences.

Human Mammary Epithelial Cell Lines (e.g., MCF-7, MCF-10A)

Human mammary epithelial cell lines are fundamental tools for investigating the genotoxicity of estrogen metabolites.

MCF-7: This cell line, derived from a breast cancer patient, is characterized by the expression of estrogen receptors (ERα and ERβ) and the progesterone (B1679170) receptor. addexbio.com MCF-7 cells exhibit features of differentiated mammary epithelium, including the ability to synthesize estradiol (B170435) and form dome-like structures. addexbio.com Their ER-positive status makes them a relevant model for studying hormone-dependent breast cancer mechanisms.

MCF-10A: In contrast to MCF-7, the MCF-10A cell line is a non-tumorigenic, immortalized human mammary epithelial cell line. cytion.com It is considered a model for normal human breast tissue in vitro. cytion.com A key characteristic of MCF-10A cells is the absence of ERα, which allows for the study of estrogen-induced DNA damage and cell transformation that occur independently of the ERα signaling pathway. nih.gov Treatment of MCF-10A cells with estradiol (E₂) or its metabolite 4-hydroxyestradiol (B23129) (4-OHE₂) leads to the formation of depurinating estrogen-DNA adducts and subsequent cell transformation, as evidenced by their ability to form colonies in soft agar. nih.gov This transformation can even occur in the presence of antiestrogens, highlighting the genotoxic effects of estrogens. nih.gov Furthermore, studies have shown that 2-hydroxyestradiol (B1664083) (2-OHE₂), a major metabolite of E₂, can induce oxidative DNA damage and apoptosis in MCF-10A cells. nih.gov

Research using MCF-10F cells, a related cell line, has demonstrated that the formation of depurinating DNA adducts is proportional to the concentration of the precursor, 4-OHE₂. nih.gov Inhibition of the enzyme Catechol-O-methyltransferase (COMT), which detoxifies catechol estrogens, leads to a significant increase in the levels of these depurinating adducts. nih.gov This underscores the importance of metabolic balance in preventing estrogen-induced genotoxicity.

| Cell Line | Key Characteristics | Relevance to 2-OHE₂-1-N7Gua Research | Reference |

|---|---|---|---|

| MCF-7 | ER-positive, cancerous | Studying hormone-dependent mechanisms of estrogen genotoxicity. | addexbio.com |

| MCF-10A | ERα-negative, non-tumorigenic | Investigating ER-independent pathways of estrogen-induced DNA damage and transformation. | cytion.comnih.govnih.gov |

Syrian Hamster Embryo (SHE) Cells for Transformation Studies

Syrian Hamster Embryo (SHE) cells are a well-established model for in vitro chemical carcinogenesis studies. europa.eu The SHE cell transformation assay is recognized for its ability to detect the carcinogenic potential of various chemicals, including both genotoxic and non-genotoxic agents. nih.gov This assay models the early stages of carcinogenesis by observing morphological changes in cells as they transform from a normal to a neoplastic-like phenotype. europa.eu The transformation process in SHE cells is a multi-stage phenomenon that mirrors aspects of in vivo carcinogenesis. europa.eu

The genotoxicity and mutagenicity of estrogen metabolites have been demonstrated in cultured mammalian cells, including SHE cells. nih.gov These cells are used to assess the transforming potential of compounds like 4-OHE₂, the precursor to the quinone that forms the 2-OHE₂-1-N7Gua adduct. The assay provides a valuable tool for understanding how estrogen metabolites can initiate the process of cellular transformation.

Other Relevant Mammalian Cell Lines

Beyond human mammary and hamster embryo cells, other mammalian cell lines contribute to the understanding of estrogen-induced DNA damage. For instance, studies using rat embryonic cells (BB rat2) have shown the mutagenic activity of 4-hydroxyestradiol. nih.gov In vivo studies in female ACI rats have also been crucial in demonstrating the formation of depurinating adducts, including 4-OHE₂-1-N7Gua, in mammary tissue following injection of 4-OHE₂ or its quinone. nih.gov These animal models provide a physiological context that complements the findings from cell culture systems.

DNA-Adduct Modified Oligonucleotides in Mutagenesis Studies

The use of DNA-adduct modified oligonucleotides is a powerful technique to investigate the specific mutagenic consequences of lesions like 2-OHE₂-1-N7Gua.

Site-Specific Adduct Placement and Replication Assays

This experimental approach involves the chemical synthesis of short DNA strands (oligonucleotides) that contain a single, precisely located DNA adduct. mdpi.com By incorporating the 2-OHE₂-1-N7Gua adduct at a specific site within a known DNA sequence, researchers can then use this modified oligonucleotide as a template in in vitro replication assays. These assays typically utilize purified DNA polymerases to replicate the template strand. This methodology allows for a direct examination of how the DNA replication machinery interacts with the adduct.

Analysis of Misincorporation Events

Following the in vitro replication of the adduct-containing template, the newly synthesized DNA strand is analyzed to identify any errors or "misincorporation events" that occurred opposite the adduct. The depurination of the 2-OHE₂-1-N7Gua adduct leaves an apurinic (AP) site in the DNA. nih.govnih.gov During replication, DNA polymerases may insert an incorrect base opposite this non-instructional lesion. Analysis of the replicated DNA can reveal the frequency and type of mutations induced by the adduct. For example, studies on similar depurinating adducts have shown a predominance of A•T to G•C transversions. nih.gov This detailed analysis of mutational signatures provides direct evidence for the mutagenic potential of the 2-OHE₂-1-N7Gua adduct and helps to elucidate the molecular basis of estrogen-induced cancer initiation. nih.gov

Gene Expression Profiling in Response to 2-Hydroxy Estradiol 1-N7-Guanine Exposure

The formation of DNA adducts, such as this compound, represents a form of DNA damage that can trigger a range of cellular responses, including alterations in gene expression. These changes are often aimed at mitigating the damage, for instance, by activating DNA repair pathways or inducing cell cycle arrest to allow time for repair. If the damage is too extensive, these signaling cascades may lead to apoptosis (programmed cell death).

Currently, there is a lack of studies in the scientific literature that have specifically profiled the global gene expression changes in cells directly exposed to the purified this compound adduct. Research in this area has more broadly focused on the cellular responses to the precursor catechol estrogens, such as 2-OHE₂, which are known to lead to the formation of such adducts.

Studies on catechol estrogens have shown that they can induce oxidative DNA damage and trigger apoptotic pathways in cells. It is understood that the genotoxic effects of these metabolites can lead to widespread changes in gene expression. These would likely involve genes related to:

DNA Damage Response: Activation of genes involved in sensing DNA damage (e.g., ATM, ATR) and signaling to downstream effectors.

DNA Repair Pathways: Upregulation of genes involved in base excision repair (BER) and nucleotide excision repair (NER), which are responsible for repairing damaged DNA bases and bulky adducts.

Cell Cycle Control: Modulation of cyclins and cyclin-dependent kinases to halt cell cycle progression.

Apoptosis: Increased expression of pro-apoptotic genes (e.g., BAX, PUMA) and decreased expression of anti-apoptotic genes (e.g., BCL-2).

The following table provides a hypothetical representation of gene families that would be expected to show altered expression in response to the cellular stress caused by the this compound adduct, based on our understanding of the cellular response to catechol estrogen-induced DNA damage.

Interactive Data Table: Hypothetical Gene Expression Changes in Response to this compound-Induced DNA Damage

| Gene Family/Pathway | Predicted Change in Expression | Key Genes |

|---|---|---|

| DNA Damage Sensing | Upregulated | ATM, ATR, RAD17 |

| Base Excision Repair | Upregulated | OGG1, APEX1, POLB |

| Nucleotide Excision Repair | Upregulated | XPA, XPC, ERCC1 |

| Cell Cycle Arrest | Upregulated | CDKN1A (p21), GADD45A |

| Apoptosis | Upregulated | BAX, PUMA, NOXA |

This table is a hypothetical representation and is not based on direct experimental data for this compound.

Further research involving techniques such as microarray analysis or RNA-sequencing on cells treated with the specific this compound adduct is needed to elucidate the precise gene expression signature associated with this particular form of DNA damage.

Comparative Analysis with Other Estrogen Derived Dna Adducts

Distinctions in Formation Pathways: 2-Hydroxylation vs. 4-Hydroxylation

The metabolic activation of estradiol (B170435) begins with hydroxylation, a reaction catalyzed primarily by cytochrome P450 (CYP) enzymes. nih.gov The two major pathways involve hydroxylation at the C-2 position to form 2-hydroxyestradiol (B1664083) (2-OHE2) and at the C-4 position to form 4-hydroxyestradiol (B23129) (4-OHE2). nih.govbslonline.org CYP1A1 is mainly responsible for 2-hydroxylation, while CYP1B1, which is highly expressed in extrahepatic tissues like the mammary glands, specifically catalyzes the 4-hydroxylation of estradiol. researchgate.net

These catechol estrogens are then further oxidized to their respective semiquinones and subsequently to highly reactive electrophilic ortho-quinones: estradiol-2,3-quinone (E2-2,3-Q) from 2-OHE2, and estradiol-3,4-quinone (B1197220) (E2-3,4-Q) from 4-OHE2. nih.govnih.govnih.gov It is the reaction of these quinones with DNA that leads to adduct formation. nih.govresearchgate.net While both pathways exist, the 4-hydroxylation pathway is considered more significant in carcinogenesis due to the higher reactivity and different adduct profile of its quinone metabolite. bslonline.orgnih.govaacrjournals.org The accumulation of 4-OHE2 is considered a critical step in hormonal carcinogenesis. bslonline.org

There is a substantial difference in the chemical reactivity of E2-2,3-Q and E2-3,4-Q towards DNA. nih.govnih.gov Experimental evidence demonstrates that E2-3,4-Q is much more reactive with DNA than E2-2,3-Q. nih.govnih.gov This greater reactivity leads to significantly higher levels of DNA adducts formed from the 4-hydroxy pathway. nih.gov When reacted with DNA, E2-3,4-Q predominantly forms depurinating adducts, which are chemically unstable and detach from the DNA backbone. nih.govnih.govoup.com In contrast, E2-2,3-Q tends to form stable adducts that remain covalently bound to the DNA unless removed by cellular repair mechanisms. aacrjournals.orgoup.com

This difference in reactivity is a key factor in the differing carcinogenic potentials of the parent catechols, 2-OHE2 and 4-OHE2. nih.govnih.gov The high reactivity of E2-3,4-Q and its propensity to form depurinating adducts correlate with the higher carcinogenicity, mutagenicity, and cell-transforming activity observed for 4-OHE2. bslonline.orgnih.govnih.gov

Table 1: Comparison of Reactivity and Adducts of Estrogen Quinones

| Feature | Estradiol-2,3-Quinone (from 2-OHE2) | Estradiol-3,4-Quinone (from 4-OHE2) |

|---|---|---|

| Precursor | 2-Hydroxyestradiol (2-OHE2) | 4-Hydroxyestradiol (4-OHE2) |

| Reactivity with DNA | Low | High nih.govnih.gov |

| Primary Adduct Type | Stable adducts aacrjournals.orgoup.com | Depurinating adducts (>99%) nih.govoup.com |

| Major Adducts Formed | 2-OHE1-6-N2dG, 2-OHE1-6-N6dA, 2-OHE2-6-N3Ade nih.govnih.govoup.com | 4-OHE2-1-N7Gua, 4-OHE2-1-N3Ade nih.govnih.govnih.govmdpi.com |

| Associated Carcinogenicity | Weak or borderline bslonline.orgnih.gov | Potent bslonline.orgnih.gov |

The structural differences between E2-2,3-Q and E2-3,4-Q dictate where they attack the DNA bases, a concept known as positional specificity.

Estradiol-3,4-Quinone (from 4-OHE2): This highly electrophilic quinone reacts with the purine (B94841) bases of DNA, primarily at the N-7 position of guanine (B1146940) (Gua) and the N-3 position of adenine (B156593) (Ade). nih.govmdpi.com The major adducts formed are 4-OHE2-1-N7Gua and 4-OHE2-1-N3Ade. nih.govnih.govoup.com The covalent bond forms between the C-1 position of the estrogen and the N-7 of guanine. oup.com This adduction at the N-7 position of guanine inherently destabilizes the glycosidic bond that links the base to the deoxyribose sugar, leading to spontaneous cleavage and loss of the adducted base from the DNA strand (depurination). nih.govoup.com The 4-OHE2-1-N7Gua adduct exists as a mixture of two conformational isomers (α and β) due to restricted rotation around the N7(Gua)-C1(estrogen) bond. oup.com

Estradiol-2,3-Quinone (from 2-OHE2): In contrast, E2-2,3-Q reacts differently. It tends to attack the exocyclic amino groups of the DNA bases. oup.com This results in the formation of stable adducts such as 2-OHE1-6-N2dG (at the N2 position of guanine) and 2-OHE1-6-N6dA (at the N6 position of adenine). oup.com The reaction of E2-2,3-Q with DNA can also yield the depurinating adduct 2-OHE2-6-N3Ade, though this is formed to a much lesser extent than the adducts from E2-3,4-Q. bslonline.orgnih.govnih.gov Crucially, the formation of an adduct at the N-7 position of guanine from 2-OHE2 is not a major reported pathway; this type of adduct is characteristic of the 4-OHE2 pathway.

Variances in Mutagenic Potential and Spectrum

The differences in adduct type and stability directly translate to variances in mutagenic potential.

The depurinating adducts formed from 4-OHE2 are considered the primary drivers of estrogen-induced mutagenesis. nih.govnih.govmdpi.com The loss of the adducted base leaves an apurinic site, which is a highly mutagenic lesion. oup.commdpi.com If the cell's repair machinery does not accurately fill this gap before DNA replication, errors can be introduced. mdpi.com For example, repair of apurinic sites can lead to mutations, with studies showing that A:T to G:C transversions are a characteristic mutation signature associated with damage from 4-OHE2. nih.gov The mutagenicity of 4-OHE2 has been demonstrated in multiple cell and animal models, where it is mutagenic even at very low doses. nih.govbslonline.orgnih.gov

In contrast, 2-OHE2 has little to no carcinogenic activity and is considered an extremely weak mutagen. bslonline.orgnih.gov It only manifests mutagenic effects at very high concentrations. bslonline.org The stable, bulky adducts it forms are less prone to generating the highly mutagenic apurinic sites that characterize the 4-OHE2 pathway. aacrjournals.orgoup.com The correlation is clear: the high reactivity and formation of depurinating adducts by E2-3,4-Q are linked to a high mutagenic potential, while the lower reactivity and formation of stable adducts by E2-2,3-Q are associated with a much lower mutagenic risk. nih.gov

Table 3: Comparison of Mutagenic Potential

| Feature | 2-Hydroxyestradiol (2-OHE2) Pathway | 4-Hydroxyestradiol (4-OHE2) Pathway |

|---|---|---|

| Mutagenic Potential | Very weak; mutagenic only at high doses bslonline.org | Potent; mutagenic at low doses nih.govbslonline.orgnih.gov |

| Primary Mutagenic Lesion | Bulky, stable adducts oup.com | Apurinic (AP) sites from depurination nih.govoup.commdpi.com |

| Typical Mutation Spectrum | Not well-characterized due to low mutagenicity | A:T → G:C transversions nih.gov |

| Role in Carcinogenesis | Considered to have little or no carcinogenic activity bslonline.org | Considered a major contributor to estrogen-induced cancer nih.govbslonline.orgnih.gov |

Distinct Cellular Responses and Repair Pathways to Different Adducts

The cell possesses a sophisticated network of DNA repair pathways to handle different types of DNA damage. The distinct lesions produced by the 2-OHE2 and 4-OHE2 pathways trigger different repair responses.

The primary lesion resulting from the 4-OHE2 pathway is the apurinic (AP) site left after the unstable adduct is lost. mdpi.comnih.gov AP sites are primarily recognized and repaired by the Base Excision Repair (BER) pathway. nih.govnih.govresearchgate.net BER is a multi-step process initiated by an enzyme called AP endonuclease 1 (APE1), which cleaves the DNA backbone at the AP site. nih.gov Subsequent steps involving DNA polymerase β and a DNA ligase fill the gap and seal the strand. nih.gov However, this repair is not always perfect. If the number of AP sites is overwhelming, or if the BER pathway is impaired, these lesions can persist and lead to mutations during DNA replication. rarediseasesjournal.comresearchgate.net If BER intermediates are not properly processed, they can be converted into more dangerous single-strand and double-strand breaks. nih.gov

In contrast, the bulky, stable adducts formed from the 2-OHE2 pathway, which distort the DNA helix, are typically substrates for the Nucleotide Excision Repair (NER) pathway. nih.gov NER is designed to remove larger, helix-distorting lesions by excising a short single-stranded segment of DNA containing the adduct, after which the gap is filled in by DNA polymerase and sealed by a ligase. nih.gov

Therefore, the cell mounts a fundamentally different response to the damage from 2-OHE2 versus 4-OHE2. The damage from 4-OHE2 (apurinic sites) triggers BER, while the bulky adducts from 2-OHE2 would likely be handled by NER, highlighting how the initial metabolic pathway dictates the subsequent cellular defense mechanism.

Future Research Directions and Translational Perspectives

Elucidation of Precise Structural Features and Isomeric Forms of 2-Hydroxy Estradiol (B170435) 1-N7-Guanine

While the basic structure of 2-OHE2-1-N7-Gua is known, a deeper understanding of its precise three-dimensional structure and potential isomeric forms is crucial. Estrogen quinones can react with DNA to produce various adducts, and the specific stereochemistry of these adducts can influence their biological activity and repair susceptibility. Future research should focus on:

High-Resolution Structural Analysis: Employing techniques like X-ray crystallography and high-field Nuclear Magnetic Resonance (NMR) spectroscopy to determine the exact conformation of the 2-OHE2-1-N7-Gua adduct within a DNA duplex. This will provide insights into the structural distortions it induces in the DNA helix.

Isomer Identification: Investigating the potential for different stereoisomers of 2-OHE2-1-N7-Gua to form. The orientation of the estrogen moiety relative to the guanine (B1146940) base can result in different isomers, which may have distinct biological consequences. Differentiating and characterizing these isomers is essential for a complete understanding of the adduct's role in mutagenesis.

Advanced Spectroscopic Techniques for In Situ Adduct Analysis

Detecting and quantifying DNA adducts directly within cells and tissues (in situ) remains a significant challenge. Current methods often require DNA isolation, which can introduce artifacts and does not provide spatial information. Advancements in spectroscopic techniques offer promising avenues for in situ analysis:

Fluorescence and Phosphorescence Spectroscopy: Developing highly sensitive and specific fluorescent or phosphorescent probes that can bind to or be incorporated near the 2-OHE2-1-N7-Gua adduct. Techniques like fluorescence line-narrowing spectroscopy have shown promise in elucidating the mechanisms of tumor initiation by estrogens. nih.gov Laser-excited phosphorescence spectroscopy has demonstrated a low limit of detection for catechol estrogen quinone-derived DNA adducts. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS): Exploring the use of SERS to obtain vibrational fingerprints of the adduct within a cellular environment. The enhancement of the Raman signal by plasmonic nanoparticles could enable the detection of low levels of 2-OHE2-1-N7-Gua without the need for extensive sample preparation.

Development of Novel Methodologies for Quantifying Adducts in Biological Samples

Accurate and sensitive quantification of 2-OHE2-1-N7-Gua in readily accessible biological samples, such as urine and blood, is paramount for its use as a biomarker of cancer risk. While methods like ultraperformance liquid chromatography/tandem mass spectrometry (UPLC/MS-MS) have been developed, there is a continuous need for improvement. nih.govnih.gov

Improved Mass Spectrometry-Based Assays: Enhancing the sensitivity and throughput of LC-MS/MS methods is a key objective. This includes the development of more efficient sample preparation techniques, the use of stable isotopically labeled internal standards for precise quantification, and the exploration of high-resolution mass spectrometry for unambiguous identification. nih.govnih.gov

Immunoassays with High Specificity: Developing monoclonal antibodies that can specifically recognize the 2-OHE2-1-N7-Gua adduct. These antibodies could be used to develop highly sensitive and cost-effective enzyme-linked immunosorbent assays (ELISAs) for large-scale epidemiological studies. However, achieving high specificity to distinguish it from other structurally similar adducts will be a critical challenge. nih.gov

Biosensor Technology: Creating novel biosensors, potentially based on electrochemical or optical principles, for the rapid and point-of-care detection of 2-OHE2-1-N7-Gua in clinical samples.

Investigation of Modulating Factors Affecting 2-Hydroxy Estradiol 1-N7-Guanine Levels

The levels of 2-OHE2-1-N7-Gua in an individual are influenced by a complex interplay of genetic, environmental, and lifestyle factors. Understanding these modulators is crucial for identifying susceptible populations and developing targeted prevention strategies.

Genetic Polymorphisms in Metabolizing Enzymes

The balance between estrogen-activating and deactivating enzymes is a key determinant of the formation of genotoxic estrogen quinones. researchgate.netnih.gov Genetic variations in these enzymes can significantly impact an individual's susceptibility to forming estrogen-DNA adducts.

Cytochrome P450 (CYP) Enzymes: Polymorphisms in genes like CYP1B1, which is involved in the 4-hydroxylation of estrogens, can lead to increased production of the precursor to the reactive quinone. mdpi.comoup.com The Val432Leu polymorphism in CYP1B1, for instance, has been associated with increased 4-hydroxylase activity. mdpi.com

Catechol-O-Methyltransferase (COMT): This enzyme detoxifies catechol estrogens through methylation. oup.com Low-activity variants of COMT can result in higher levels of catechol estrogen quinones available to react with DNA. researchgate.netejgo.net

Glutathione (B108866) S-Transferases (GSTs): Enzymes like GSTM1 and GSTT1 are involved in the detoxification of catechol estrogen quinones. mdpi.com Null polymorphisms in these genes, leading to a lack of enzyme activity, can impair this detoxification pathway. mdpi.com

| Gene | Function in Estrogen Metabolism | Impact of Polymorphism on Adduct Formation |

| CYP1B1 | Catalyzes the 4-hydroxylation of estradiol to 4-hydroxyestradiol (B23129). oup.com | Polymorphisms can increase enzyme activity, leading to higher levels of catechol estrogens. mdpi.com |

| COMT | Detoxifies catechol estrogens through methylation. oup.com | Low-activity variants can lead to an accumulation of catechol estrogen quinones. researchgate.net |

| GSTM1/GSTT1 | Detoxify catechol estrogen quinones via conjugation with glutathione. mdpi.com | Null polymorphisms result in a lack of enzyme activity, compromising detoxification. mdpi.com |

Environmental and Nutritional Influences

Exposure to certain environmental chemicals and dietary components can disrupt estrogen metabolism and influence the levels of DNA adducts.

Environmental Exposures: Pollutants such as pesticides, herbicides, and components of cigarette smoke can alter estrogen homeostasis, potentially increasing the formation of catechol estrogen quinones. nih.gov

Nutritional Factors: Diet plays a significant role in modulating estrogen metabolism. For example, compounds like resveratrol, found in grapes and red wine, and N-acetylcysteine have been shown to reduce the formation of estrogen-DNA adducts in cell culture and in humans. nih.govnih.gov Conversely, factors like high leptin levels associated with obesity may increase DNA adduct levels by affecting key enzymes in estrogen metabolism. researchgate.net Diets rich in fruits, vegetables, and soy may be protective by shifting estrogen metabolism towards less genotoxic pathways. researchgate.net

Systems Biology Approaches to Map Adduct-Induced Cellular Perturbations

The formation of a single DNA adduct can trigger a cascade of cellular responses. A systems biology approach can provide a comprehensive understanding of these perturbations. nih.govembopress.org

Transcriptomic and Proteomic Profiling: Analyzing changes in gene and protein expression in cells following the formation of 2-OHE2-1-N7-Gua can identify the specific cellular pathways that are activated or inhibited. This can reveal how the cell responds to this type of DNA damage, including the activation of DNA repair pathways, cell cycle checkpoints, or apoptosis.

Network Analysis: Integrating multi-omics data into cellular network models can help to map the complex interactions that are dysregulated by the presence of the adduct. nih.govresearchgate.net This can reveal key nodes and pathways that are critical for the cellular response and may represent novel targets for intervention.

Predictive Modeling: The development of computational models that can predict the cellular response to different levels and types of estrogen-DNA adducts would be a powerful tool. embopress.org These models could help to prioritize which adducts are most likely to lead to mutations and cancer initiation.

By pursuing these future research directions, the scientific community can build upon the existing knowledge of this compound to develop effective strategies for the prevention, early detection, and personalized management of estrogen-related cancers.

Q & A

Q. What integrative approaches reconcile mechanistic studies of this compound with population-level cancer risk data?

- Methodological Answer : Apply systems biology tools (e.g., pathway enrichment analysis) to link adduct formation data with omics datasets (genomic, transcriptomic). Validate hypotheses using cohort studies with stratified risk factors (e.g., hormonal therapy history) .

Key Considerations for Researchers

- Data Integrity : Ensure raw data and statistical code are archived in repositories like Figshare or Zenodo for transparency .

- Interdisciplinary Collaboration : Partner with computational biologists and epidemiologists to bridge mechanistic and translational research gaps .

- Critical Evaluation : Systematically address confounding variables (e.g., estrogen metabolism polymorphisms) in study designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.